

# An In-depth Technical Guide to 6-chloroisoquinolin-1(2H)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-chloroisoquinolin-1(2H)-one

Cat. No.: B169989

[Get Quote](#)

CAS Number: 131002-09-0[1]

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **6-chloroisoquinolin-1(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to project its chemical properties, plausible synthetic routes, and potential biological activities. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, suggesting the potential of **6-chloroisoquinolin-1(2H)-one** as a valuable intermediate for the development of novel therapeutic agents.

## Introduction

The isoquinoline core is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a chlorine atom at the 6-position and a carbonyl group at the 1-position of the isoquinoline ring, as in **6-chloroisoquinolin-1(2H)-one**, is anticipated to modulate its physicochemical properties and biological profile. This document aims to serve as a foundational resource for researchers, providing predicted data, detailed hypothetical experimental protocols, and potential research directions for this compound.

## Physicochemical Properties

Direct experimental data on the physicochemical properties of **6-chloroisoquinolin-1(2H)-one** are not readily available in the public domain. The following table summarizes predicted properties based on the analysis of structurally analogous compounds such as 7-chloro-2H-isoquinolin-1-one and other related heterocyclic systems.

Property	Predicted Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO	Derived from its chemical structure.
Molecular Weight	179.60 g/mol	Calculated based on the molecular formula. <a href="#">[2]</a>
Appearance	White to off-white solid	Typical for similar heterocyclic compounds.
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.	Based on the general solubility of heterocyclic compounds.
pKa	Not available	The lactam proton is weakly acidic.

## Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for **6-chloroisoquinolin-1(2H)-one** is not widely published. The following data is predicted based on the known spectral characteristics of related isoquinolinone and chloro-substituted aromatic compounds.

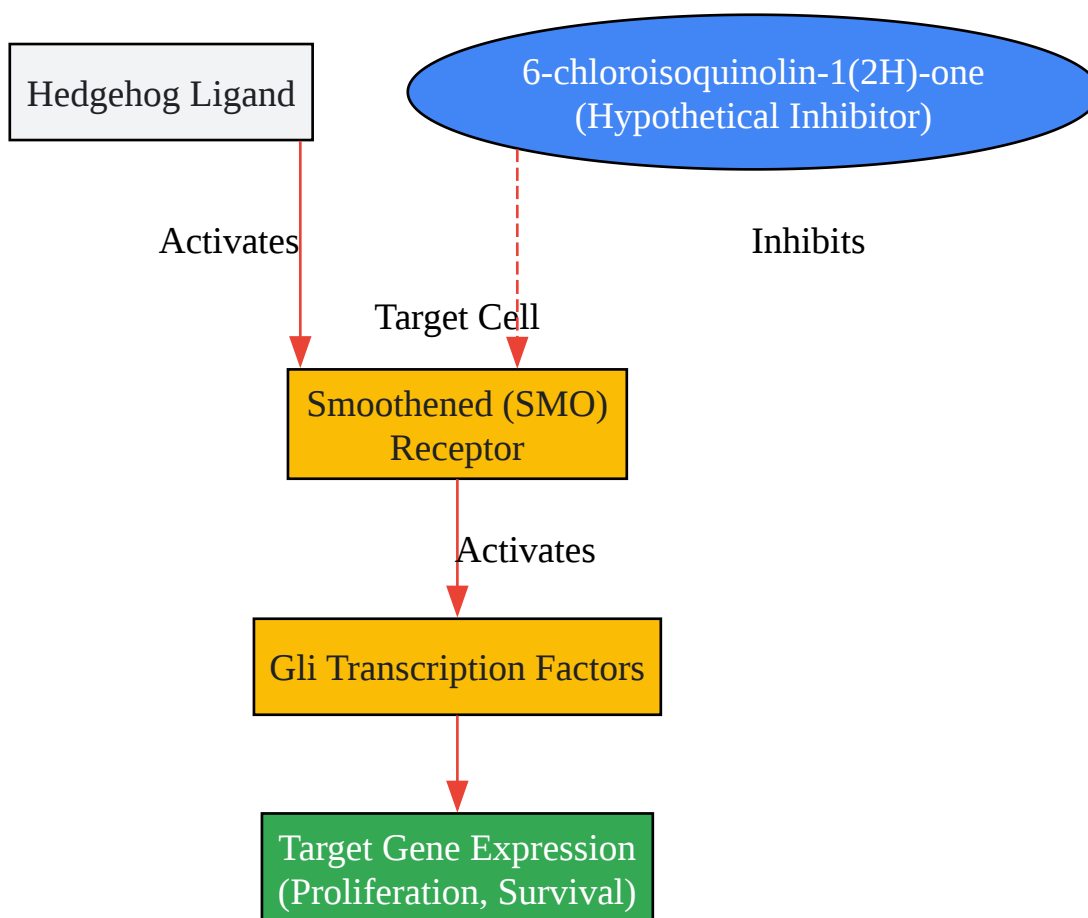
Technique	Predicted Spectral Features
$^1\text{H}$ NMR	Aromatic protons in the $\delta$ 7.0-8.5 ppm range with characteristic splitting patterns. A broad singlet for the N-H proton of the lactam, typically downfield.
$^{13}\text{C}$ NMR	Carbonyl carbon signal around $\delta$ 160-170 ppm. Aromatic carbon signals in the $\delta$ 120-150 ppm range.
Mass Spectrometry	A molecular ion peak ( $M^+$ ) and an $M+2$ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
IR Spectroscopy	A strong C=O stretching vibration for the lactam carbonyl group around 1650-1680 $\text{cm}^{-1}$ . N-H stretching vibration in the 3200-3400 $\text{cm}^{-1}$ region.

## Proposed Synthetic Pathways

While a specific, documented synthesis for **6-chloroisoquinolin-1(2H)-one** is not readily available, plausible synthetic routes can be devised based on established organic chemistry methodologies for constructing the isoquinolinone core.

## General Synthetic Strategy

A logical approach to the synthesis of **6-chloroisoquinolin-1(2H)-one** involves the construction of a suitably substituted benzene derivative followed by cyclization to form the isoquinolinone ring.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-chloroisoquinolin-1(2H)-one | CAS#:131002-09-0 | Chemsrsc [chemsrc.com]
- 2. 7-chloro-2H-isoquinolin-1-one | C<sub>9</sub>H<sub>6</sub>ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-chloroisoquinolin-1(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169989#6-chloroisoquinolin-1-2h-one-cas-number]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)